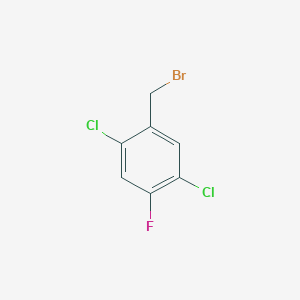

2,5-Dichloro-4-fluorobenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,5-dichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVPHAGDVFREOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 2,5 Dichloro 4 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions Involving the Benzylic Bromine Atom

The carbon-bromine bond at the benzylic position is the primary site for nucleophilic attack. Benzylic halides are notably reactive in substitution reactions because the benzene (B151609) ring can stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions. quora.comncert.nic.in

Benzylic halides like 2,5-Dichloro-4-fluorobenzyl bromide possess the unique ability to react via both SN1 and SN2 mechanisms. brainly.comquora.com The preferred pathway is determined by factors such as the nature of the nucleophile, the solvent, and the specific structure of the substrate. masterorganicchemistry.comstackexchange.com

SN1 Pathway : This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a benzylic carbocation. quora.commasterorganicchemistry.com This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over the adjacent benzene ring. ncert.nic.inbrainly.com Subsequent rapid attack by a nucleophile yields the substitution product. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation intermediate. stackexchange.com

SN2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion. quora.commasterorganicchemistry.com As a primary benzylic halide, this compound is sterically accessible for this type of attack. ncert.nic.inucalgary.ca The SN2 mechanism is favored by strong nucleophiles and polar aprotic solvents.

The choice between these two pathways for this compound is thus a delicate balance of contributing factors.

| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Primary benzylic halide structure favors SN2, but resonance stabilization of the potential carbocation allows for SN1. brainly.comucalgary.ca |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, R₂NH) | The reaction outcome is highly dependent on the chosen nucleophile. libretexts.org |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | Solvent choice can be used to direct the reaction towards the desired mechanism. |

| Leaving Group | Good (e.g., Br⁻, I⁻) | Good (e.g., Br⁻, I⁻) | Bromide is a good leaving group for both pathways. |

This table provides a summary of factors influencing the nucleophilic substitution pathway.

A wide array of nucleophiles can displace the benzylic bromine of this compound. The strength of the nucleophile is a key determinant of the reaction mechanism.

Amines : As moderately strong nucleophiles, amines can react with this compound, typically via an SN2 mechanism, to form the corresponding substituted benzylamines.

Thiols : Thiols (RSH) and especially their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. libretexts.org They react readily with benzylic halides to form thioethers, almost certainly through an SN2 pathway due to the high nucleophilicity of sulfur.

| Nucleophile Type | Example | General Product | Likely Mechanism |

| Amines | Diethylamine | N-benzyl-N-ethylamine derivative | SN2 |

| Thiols/Thiolates | Ethanethiol / Sodium ethanethiolate | Benzyl (B1604629) ethyl thioether derivative | SN2 |

| Alcohols/Alkoxides | Methanol / Sodium methoxide | Benzyl methyl ether derivative | SN1 (Methanol) / SN2 (Methoxide) |

| Cyanide | Sodium Cyanide | Benzyl nitrile derivative | SN2 |

This table illustrates the reactivity of this compound with various nucleophiles.

The three halogen atoms on the aromatic ring exert a significant electronic influence on the reactivity of the benzylic position. Halogens are strongly electronegative, leading to a powerful electron-withdrawing inductive effect (-I). libretexts.orgaakash.ac.in

Effect on SN1 Reactivity : The inductive withdrawal of electron density by the two chlorine atoms and one fluorine atom destabilizes the benzylic carbocation intermediate that would form in an SN1 reaction. This effect makes the formation of the carbocation more difficult, thereby decreasing the rate of the SN1 pathway compared to an unsubstituted benzyl bromide.

Effect on SN2 Reactivity : The same inductive effect makes the benzylic carbon more electrophilic (more electron-deficient), which can increase its susceptibility to attack by a nucleophile. This would tend to increase the rate of an SN2 reaction.

Therefore, the halogenation pattern on the ring of this compound likely disfavors the SN1 pathway while potentially enhancing the SN2 pathway.

Electrophilic Aromatic Substitution on the Dichloro-fluorinated Benzene Ring

While the benzene ring is deactivated by the halogen substituents, it can still undergo electrophilic aromatic substitution (EAS) under forcing conditions. The position of the incoming electrophile is determined by the directing effects of the four substituents already present. ucalgary.ca

The regiochemical outcome of an EAS reaction is controlled by the electronic properties of the substituents on the ring. fiveable.me

Benzyl bromide (-CH₂Br) : The bromomethyl group is considered weakly deactivating due to the inductive effect of the bromine atom. Like other alkyl groups, it acts as an ortho, para-director.

The two available positions for an incoming electrophile on the this compound ring are C3 and C6. The final substitution pattern is a result of the cumulative directing effects of all four groups and steric considerations.

Let's analyze the directing effects for the two open positions:

Position C3 :

This position is ortho to the chlorine at C2 (directing).

It is ortho to the fluorine at C4 (directing).

It is meta to the bromomethyl group at C1 (non-directing).

It is meta to the chlorine at C5 (non-directing).

Position C6 :

This position is ortho to the bromomethyl group at C1 (directing).

It is ortho to the chlorine at C5 (directing).

It is meta to the chlorine at C2 (non-directing).

It is para to the fluorine at C4, but this is often a weaker effect than ortho.

Both C3 and C6 are activated by two substituents. However, C3 is positioned between two halogen atoms, while C6 is adjacent to the somewhat bulky -CH₂Br group. The precise outcome would likely be a mixture of products and would depend heavily on the nature of the electrophile and the reaction conditions. Steric hindrance at C3 might be slightly less than at C6, but the combined electronic activation must be considered. A detailed computational or experimental study would be needed to definitively predict the major product. rsc.org

| Position | Directing Groups | Activating/Deactivating | Predicted Influence |

| C3 | C2-Cl (ortho), C4-F (ortho) | Deactivating, o,p-directing | Strong electronic direction to this position. |

| C6 | C1-CH₂Br (ortho), C5-Cl (ortho) | Deactivating, o,p-directing | Strong electronic direction to this position. |

This table summarizes the directing influences on the available positions for electrophilic aromatic substitution.

Oxidation and Reduction Pathways of this compound

The reactivity of this compound in redox reactions is centered around the benzylic carbon-bromine bond and the aromatic ring, influenced by the attached halogen atoms.

Oxidation Pathways:

The oxidation of benzyl halides can proceed through various routes, typically leading to the formation of aldehydes, ketones, or carboxylic acids. For this compound, oxidation would likely target the benzylic carbon.

One common method for the oxidation of benzyl halides involves the use of oxidizing agents like pyridine (B92270) N-oxide in the presence of silver oxide. nih.gov This reaction is thought to proceed via a substitution reaction with pyridine N-oxide, followed by an elimination reaction to yield the corresponding aldehyde, in this case, 2,5-dichloro-4-fluorobenzaldehyde. The electron-withdrawing nature of the chlorine and fluorine atoms on the benzene ring would likely facilitate this process by making the benzylic carbon more susceptible to nucleophilic attack by the N-oxide. For benzyl bromides with strong electron-withdrawing substituents, slightly elevated temperatures may be required for the reaction to proceed efficiently. nih.gov

Another potential oxidation pathway involves the use of stronger oxidizing agents, such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄). nih.gov This method typically oxidizes benzyl halides directly to the corresponding benzoic acids. nih.govnih.gov The proposed mechanism involves the initial hydrolysis of the benzyl bromide to the corresponding benzyl alcohol, which is then rapidly oxidized to the carboxylic acid. nih.gov The presence of electron-withdrawing groups on the aromatic ring has been shown to facilitate higher yields in such oxidations. nih.gov

Reduction Pathways:

The reduction of benzyl bromides typically involves the cleavage of the carbon-bromine bond. Electrochemical reduction of substituted benzyl bromides has been shown to proceed via the formation of benzyl radicals as the rate-determining step. researchgate.net The ultimate products can vary depending on the reaction conditions and the substituents on the aromatic ring. For many benzyl bromides, large-scale electroreduction leads to the formation of the corresponding dibenzylmercury (B1593501) compounds when a mercury cathode is used. researchgate.net Alternatively, the coupling of the intermediate benzyl radicals can lead to the formation of bibenzyl products. researchgate.net

The reduction potentials of substituted benzyl halides are influenced by the electronic nature of the substituents. nih.gov Electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, are expected to make the reduction more favorable by stabilizing the transient radical or anionic intermediates.

| Redox Reaction | Typical Reagents/Conditions | Expected Major Product | Influence of Substituents |

| Oxidation to Aldehyde | Pyridine N-oxide, Ag₂O nih.govnih.gov | 2,5-Dichloro-4-fluorobenzaldehyde | Electron-withdrawing groups facilitate the reaction. nih.gov |

| Oxidation to Carboxylic Acid | H₂O₂, Na₂WO₄ (catalyst) nih.gov | 2,5-Dichloro-4-fluorobenzoic acid | Electron-withdrawing groups lead to higher yields. nih.gov |

| Electrochemical Reduction | Mercury cathode researchgate.net | 1,2-Bis(2,5-dichloro-4-fluorophenyl)ethane or corresponding dibenzylmercury | Electron-withdrawing groups make reduction potentials less negative. nih.gov |

Theoretical Frameworks for Reactivity Prediction

To gain deeper insight into the reactivity of this compound, theoretical models such as Frontier Molecular Orbital (FMO) theory and Hard and Soft Acids and Bases (HSAB) theory are invaluable.

Frontier Molecular Orbital (FMO) Theory for Electrophilic and Nucleophilic Sites

FMO theory posits that chemical reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energies and spatial distributions of these frontier orbitals determine the most likely sites for electrophilic and nucleophilic attack.

For this compound, the primary electrophilic site is anticipated to be the benzylic carbon. This is due to the highly polarized C-Br bond, where the electronegative bromine atom withdraws electron density, lowering the energy of the σ* (C-Br) antibonding orbital, which serves as the LUMO for nucleophilic attack. Nucleophiles will therefore preferentially attack this carbon, leading to the displacement of the bromide ion.

The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring will further lower the energy of the LUMO, making the benzylic carbon even more electrophilic and thus more reactive towards nucleophiles. Computational studies on similar halogenated compounds have shown that electron-withdrawing groups generally lower the LUMO energy. jetir.org

The HOMO of this compound would be associated with the π-system of the aromatic ring and the lone pairs on the halogen atoms. These sites would be susceptible to attack by strong electrophiles. However, the dominant reactivity of this molecule is expected to be as an electrophile at the benzylic position.

Hard and Soft Acids and Bases (HSAB) Theory Applied to Halogenated Systems

The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. libretexts.org Hard acids and bases are typically small, highly charged, and not very polarizable, while soft acids and bases are larger, have a lower charge state, and are more polarizable. libretexts.org

In the context of this compound, the primary electrophilic center, the benzylic carbon, can be classified as a soft acid. This is because the carbon atom is relatively large and its charge is delocalized to some extent by the adjacent aromatic ring. It is softer than a carbocation that would be formed in a pure Sₙ1 reaction, which is considered a hard acid. libretexts.org

Therefore, according to the HSAB principle, this compound is expected to react preferentially with soft nucleophiles. Soft nucleophiles include species such as iodide ions, thiolates, and organocuprates. Hard nucleophiles, such as hydroxide, fluoride, and alkoxides, would be expected to react less readily. This preference for soft nucleophiles is characteristic of Sₙ2 reactions involving benzylic halides.

| Theoretical Framework | Key Concepts | Application to this compound | Predicted Reactivity |

| FMO Theory | HOMO-LUMO Interactions libretexts.org | The LUMO is the σ* orbital of the C-Br bond, lowered in energy by electron-withdrawing substituents. | The benzylic carbon is the primary electrophilic site, readily attacked by nucleophiles. |

| HSAB Theory | Hard/Soft Acid-Base Interactions libretexts.orgrsc.org | The benzylic carbon acts as a soft acid. | Preferential reaction with soft nucleophiles (e.g., thiolates, iodide). |

Applications of 2,5 Dichloro 4 Fluorobenzyl Bromide in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The unique substitution pattern of 2,5-dichloro-4-fluorobenzyl bromide provides a versatile scaffold for introducing the 2,5-dichloro-4-fluorobenzyl moiety into a variety of molecules. This is particularly significant in the synthesis of high-value chemical products.

Precursors for Pharmaceuticals and Agrochemicals

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in the development of pharmaceuticals and agrochemicals due to the unique properties they impart to the final molecule, such as enhanced metabolic stability and binding affinity. Fluorine-containing benzyl (B1604629) derivatives are recognized as important synthesis intermediates for these sectors. google.com The 2,5-dichloro-4-fluorobenzyl moiety can be incorporated into larger molecules to create new active ingredients.

In the agrochemical industry, for example, structurally related chlorinated and fluorinated building blocks are foundational to the synthesis of potent herbicides and fungicides. google.com Compounds derived from precursors like dichlorobenzotrifluorides have shown significant biological activity. google.com While specific commercial products derived directly from this compound are not extensively documented in public literature, its potential lies in its ability to act as a precursor for novel compounds with desired biological activities, following established synthetic routes for other halogenated benzyl halides.

Building Blocks for Specialty Chemicals and Fine Materials

In the realm of chemical synthesis, "building blocks" are versatile molecules that serve as starting points for constructing more complex structures. suzehg.com this compound fits this description perfectly. It is classified as a fluorinated building block and a benzyl bromide, categories of compounds widely used in the production of specialty chemicals and fine materials. suzehg.com Its utility stems from the reactive C-Br bond, which allows for its attachment to various molecular backbones through nucleophilic substitution reactions.

The incorporation of the dichloro-fluoro-phenyl group can modify the physical and chemical properties of a material, such as thermal stability, lipophilicity, and electronic characteristics. This makes it a valuable component in the design of materials for specialized applications, including advanced polymers and electronic materials.

Intermediate in Dyes and Pigments Production

The synthesis of organic dyes and pigments often involves the use of aromatic intermediates, including halogenated benzene (B151609) and naphthalene (B1677914) derivatives. epa.gov Halogen atoms can influence the final color and stability of the dye. While direct application of this compound in widely known commercial dyes is not prominently reported, the general principles of dye synthesis suggest its potential utility. Halogenated intermediates can be incorporated into dye structures, such as azo dyes, to tune their properties. nih.govwikipedia.org The synthesis pathway for such applications would likely involve reacting the benzyl bromide with a chromophoric system containing a suitable nucleophile.

Derivatization Chemistry and Functionalization Strategies

The primary reactivity of this compound is centered around the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. This allows for a wide range of derivatization and functionalization strategies.

Alkylation Reactions with Diverse Organic Substrates (e.g., Sulfamic Esters)

Given the similar electronic activation, this compound is expected to react readily with a variety of nucleophiles, including the nitrogen atom of sulfamic esters, amines, and the oxygen of phenols and carboxylic acids, to introduce the 2,5-dichloro-4-fluorobenzyl group.

Table 1: Analogous Alkylation Reaction of Sulfamic Esters

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|

Synthesis of N-Substituted Amines and Heterocyclic Systems (e.g., Thiazoles, Chromones)

The ability of this compound to alkylate nitrogen nucleophiles makes it a key reagent in the synthesis of N-substituted amines and nitrogen-containing heterocyclic systems. organic-chemistry.orgnih.gov

A significant application has been demonstrated in the synthesis of thiazole (B1198619) derivatives. In a documented synthesis, 2-substituted 4-(2,4-dichloro-5-fluorophenyl) thiazoles were prepared through the reaction of a pre-formed thiazole precursor with 2,4-dichloro-5-fluorophenylbromide (a close isomer or potential synonym for the title compound). nih.gov The Hantzsch thiazole synthesis, which involves reacting α-halocarbonyl compounds with thioamides, is a common route to this important heterocyclic core found in many biologically active molecules. nih.govwikipedia.org

Table 2: Synthesis of Substituted Thiazoles

| Reactants | Reagent | Product | Reference |

|---|

Furthermore, the synthesis of chromones, another important class of heterocyclic compounds, often involves the alkylation of a phenolic precursor with an alkyl halide. The this compound could be employed in such a reaction to produce chromone (B188151) derivatives bearing its specific substitution pattern, thereby creating novel compounds for biological screening.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluorobenzyl bromide |

| Sulfamic Esters |

| Thiazoles |

| Chromones |

| N-Substituted Amines |

| 2,4-dichloro-5-fluorophenylbromide |

| Thiosemicarbazide |

Application in Analytical Chemistry Derivatization Procedures (e.g., for HPLC-UV analysis)

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to enhance its detection and separation properties. For compounds that lack a strong chromophore, derivatization is essential for sensitive analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Benzyl halides are recognized as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing and require monitoring at trace levels. nih.govrsc.org The inherent reactivity of the benzyl bromide moiety makes this compound a potential derivatizing agent for various nucleophilic analytes.

The process of derivatization for HPLC-UV analysis typically involves the reaction of a non-UV absorbing analyte with a reagent that imparts a strongly UV-absorbing group to the molecule. researchgate.net While direct experimental data on the use of this compound as a derivatizing agent is not extensively documented in the reviewed literature, its reactivity can be inferred from analogous benzyl halides. For instance, benzyl bromide and its derivatives are known to react with nucleophiles such as phenols, thiols, and amines. This reaction introduces the benzyl group, which possesses a UV chromophore, enabling detection.

A significant challenge in the analysis of benzyl halides as impurities is potential matrix interference. nih.gov A strategy to overcome this involves using a derivatizing reagent that shifts the absorption wavelength of the derivative to a region with less interference. nih.gov For example, 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) has been successfully employed as a derivatizing reagent for benzyl halides, shifting the maximum absorption wavelength of the resulting derivative to around 392 nm, thereby minimizing matrix effects. nih.govresearchgate.net

The table below outlines a general procedure for the derivatization of benzyl halides for HPLC-UV analysis, which could be adapted for analytes using this compound as the reagent.

| Step | Description | Typical Conditions |

| 1. Analyte Preparation | The sample containing the analyte (e.g., a phenol (B47542) or thiol) is dissolved in a suitable solvent. | Acetonitrile, Methanol |

| 2. Reagent Addition | This compound solution is added to the analyte solution. | Equimolar or slight excess |

| 3. Reaction | The mixture is heated to facilitate the nucleophilic substitution reaction. | 60°C for 30-60 minutes |

| 4. HPLC Analysis | The resulting derivative is separated and quantified using a reversed-phase HPLC column and a UV detector. | C18 column, UV detection at a suitable wavelength (e.g., ~270 nm for the benzyl chromophore) |

This is a generalized table based on derivatization principles; specific conditions would need to be optimized for this compound.

Furthermore, the presence of chlorine and fluorine atoms on the benzene ring of this compound could offer advantages in chromatographic separation and detection, potentially providing a unique spectral signature for the derivatives.

Utility in Materials Science Research

The unique electronic and structural features of fluorinated and chlorinated aromatic compounds make them valuable precursors in the synthesis of advanced materials with tailored optical and electronic properties.

Organic fluorescent materials are a cornerstone of modern optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors. The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to enhanced fluorescence quantum yields and color tuning.

While the direct synthesis of Fluorophenylfluorene using this compound is not explicitly detailed in the available literature, the general synthetic strategies for creating functionalized fluorene (B118485) derivatives suggest its potential as a key building block. The synthesis of such materials often involves cross-coupling reactions, such as Suzuki or Sonogashira coupling, where halogenated aromatic compounds are reacted with suitable partners.

The reactivity of the benzyl bromide group allows for its conversion to other functional groups, such as a boronic acid or an alkyne, which are necessary for these coupling reactions. The dichloro and fluoro substituents on the aromatic ring of this compound would be retained in the final fluorene structure, imparting specific electronic characteristics. The table below illustrates a hypothetical two-step synthetic route towards a dichlorofluorophenyl-substituted fluorene.

| Step | Reaction | Reagents and Conditions | Product |

| 1. Grignard Formation and Boronation | Conversion of the benzyl bromide to a boronic ester. | 1. Mg, THF; 2. B(OiPr)₃; 3. Acidic workup | 2,5-Dichloro-4-fluorobenzylboronic acid pinacol (B44631) ester |

| 2. Suzuki Coupling | Coupling of the boronic ester with a di-brominated fluorene derivative. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/Water) | A dichlorofluorophenyl-substituted fluorene |

This table presents a plausible synthetic pathway; actual reaction conditions may vary.

The resulting fluorophenylfluorene derivative would be expected to exhibit unique photophysical properties due to the combined electron-withdrawing effects of the chlorine and fluorine atoms.

The incorporation of halogenated aromatic units into polymer backbones is a well-established strategy for creating advanced functional materials with desirable properties such as thermal stability, flame retardancy, and specific electronic characteristics.

This compound can serve as a monomer or a precursor to a monomer in the synthesis of various polymeric systems. For instance, it could be used in the synthesis of poly(arylene ether)s or other condensation polymers. The reactive benzyl bromide group can be converted to a phenol, which can then participate in nucleophilic aromatic substitution reactions with activated aryl halides to form the ether linkages of the polymer backbone.

Moreover, the development of molecularly imprinted polymers (MIPs) for the recognition of specific molecules is a growing area of research. acs.org The structural motifs provided by compounds like this compound could be incorporated into MIPs to create specific binding cavities for analytes with complementary structures. acs.org

The synthesis of π-conjugated polymers for applications in organic electronics is another area where this compound could find utility. researchgate.net While direct polymerization of this compound might be challenging, its conversion to a di-functional monomer suitable for cross-coupling polymerization (e.g., a diboronic ester or a distannane derivative) would allow for its incorporation into the main chain of conjugated polymers. The electronic properties of the resulting polymer would be significantly influenced by the electron-deficient nature of the 2,5-dichloro-4-fluorophenyl unit.

The following table summarizes potential polymerization reactions involving derivatives of this compound.

| Polymerization Type | Monomer Derivative | Potential Polymer Class |

| Suzuki Polycondensation | 2,5-Dichloro-4-fluorophenyl-diboronic ester | Polyfluorenes, Polythiophenes |

| Stille Coupling | Bis(trimethylstannyl)-2,5-dichloro-4-fluorobenzene | Poly(p-phenylenevinylene)s |

| Nucleophilic Aromatic Substitution | Bis(4-hydroxy-2,5-dichlorophenyl)methane | Poly(arylene ether)s |

This table provides examples of how this compound could be utilized in polymer synthesis after appropriate functional group transformations.

Theoretical and Computational Investigations of 2,5 Dichloro 4 Fluorobenzyl Bromide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic properties of molecules, offering insights that complement experimental findings. For 2,5-Dichloro-4-fluorobenzyl bromide, computational methods such as Density Functional Theory (DFT) are employed to predict its geometry, conformational stability, and electronic characteristics. These theoretical investigations provide a fundamental understanding of the molecule's behavior at the atomic level.

Optimized Geometries and Conformational Analysis

The initial step in the computational study of this compound involves the optimization of its molecular geometry. This process determines the most stable arrangement of atoms in three-dimensional space by finding the minimum energy conformation. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is also essential for understanding the flexibility of the molecule and the energy barriers between different spatial arrangements of its atoms. By rotating the bromomethyl group relative to the benzene (B151609) ring, different conformers can be identified, and their relative energies can be calculated to determine the most stable conformation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 | 120 | 0 |

| C-H | 1.08 | 120 | 180 |

| C-Cl | 1.74 | 120 | 180 |

| C-F | 1.35 | 120 | 180 |

| C-C (benzyl) | 1.51 | 120 | - |

| C-Br | 1.94 | 110 | - |

| H-C-H | - | 109.5 | - |

Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates regions of high electron density, while blue signifies areas of low electron density. nih.gov This information is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the electronegative halogen atoms are expected to be regions of negative potential.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table contains hypothetical data for illustrative purposes.

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge distribution analysis is a method used to assign partial charges to individual atoms within a molecule. This analysis is performed using the molecule's wave function and provides insight into the distribution of electrons among the atoms. The calculated charges can help in understanding the molecule's polarity and its electrostatic interactions. In this compound, the highly electronegative fluorine, chlorine, and bromine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for studying bonding interactions and charge delocalization within a molecule. It examines the interactions between filled and vacant orbitals, providing a detailed picture of hyperconjugative and conjugative effects. These interactions contribute to the stability of the molecule. In the context of this compound, NBO analysis can reveal the delocalization of electron density from the halogen lone pairs into the aromatic ring and the interactions between the ring's pi system and the bromomethyl group.

Computational Mechanistic Studies

Computational chemistry is instrumental in investigating reaction mechanisms, providing a level of detail that is often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Mapping Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. It can be employed to map the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. By calculating the energies of these species, the reaction pathway and the activation energy can be determined. For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, DFT can be used to model the transition state structure and calculate the energy barrier for the reaction, providing valuable insights into its kinetics and mechanism.

Simulation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

A comprehensive search of scientific databases yields no specific studies on the Hirshfeld surface analysis of this compound. Such an analysis would be instrumental in visualizing and quantifying the intermolecular interactions that govern the crystal packing of the compound.

In a typical Hirshfeld surface analysis, the d_norm surface is mapped to visualize close intermolecular contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. For a molecule like this compound, this analysis would be expected to reveal the roles of the chlorine, fluorine, and bromine atoms in the crystal packing. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. It would be anticipated that for this compound, contacts involving hydrogen atoms (H···H, C–H···Cl, C–H···F, and C–H···Br) would be prominent. The relative contributions of these interactions would provide insight into the forces driving the solid-state assembly of the molecules.

Spectroscopic Characterization and Correlative Theoretical Models

Interpretation of Nuclear Magnetic Resonance (NMR) Spectra

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. Theoretical calculations, often performed using Density Functional Theory (DFT), are commonly used to predict chemical shifts and coupling constants, which can then be correlated with experimental spectra for definitive structural assignment.

Expected ¹H NMR Spectral Features: A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic and benzylic protons.

Benzylic Protons (-CH₂Br): A singlet would be anticipated for the two protons of the bromomethyl group, likely appearing in the range of 4.5-5.0 ppm, characteristic of protons on a carbon adjacent to a bromine atom and an aromatic ring.

Aromatic Protons: The benzene ring has two remaining protons. Due to their different chemical environments, they would appear as distinct signals. The proton at position 3 (between the two chlorine atoms) and the proton at position 6 would likely show complex splitting patterns due to coupling with each other and with the fluorine atom.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

Benzylic Carbon (-CH₂Br): A signal for the benzylic carbon would be expected around 30-35 ppm.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached halogen substituents. The carbons directly bonded to fluorine and chlorine would show characteristic shifts and coupling (in the case of C-F).

A table of predicted chemical shifts based on related structures is presented below for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Br | ~4.6 | ~32 |

| Aromatic CH | 7.4 - 7.8 | 115 - 140 |

Note: This table is predictive and not based on experimental data for this compound.

Analysis of Infrared (IR) and Mass Spectrometry (MS) Data

Detailed experimental IR and MS data for this compound have not been published.

Expected Infrared (IR) Spectral Features: An IR spectrum would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule.

C-H stretching (aromatic): Peaks typically appear above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks for the -CH₂- group would be expected just below 3000 cm⁻¹.

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region.

C-F stretching: A strong band typically in the 1000-1300 cm⁻¹ region.

C-Br stretching: Found in the 500-600 cm⁻¹ range.

Expected Mass Spectrometry (MS) Data: In mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine and bromine, which have characteristic isotopic patterns (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), the molecular ion peak and bromine/chlorine-containing fragment ions would appear as clusters of peaks.

A plausible fragmentation pattern would involve the loss of the bromine atom to form a stable benzyl (B1604629) cation, which would likely be the base peak.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | ~268 (with isotopic pattern) |

| [M-Br]⁺ | Loss of Bromine | ~189 (with isotopic pattern) |

Note: The m/z values are based on the most abundant isotopes and this table is predictive.

X-ray Diffraction for Solid-State Structural Elucidation

The crystallographic data would include parameters such as the crystal system, space group, and unit cell dimensions. This information is fundamental for a complete understanding of the compound's solid-state chemistry.

Environmental Fate and Degradation Mechanisms of Halogenated Benzyl Bromides

Photodegradation Pathways under Environmental Conditions

The presence of a chromophoric aromatic ring and labile carbon-halogen bonds in 2,5-Dichloro-4-fluorobenzyl bromide suggests its susceptibility to photodegradation, a key process influencing its environmental persistence. This section explores the factors governing its photolytic breakdown.

Influence of Wavelength and Light Absorption on Photolysis Rates

The rate of photolysis of a chemical compound is fundamentally dependent on its ability to absorb light at specific wavelengths within the solar spectrum. For aromatic compounds like this compound, the absorption of ultraviolet (UV) radiation is the initiating step in their photochemical transformation. The photolysis of various benzyl (B1604629) halides has been shown to occur upon irradiation at wavelengths around 254 nm and 300 nm. rsc.orgrsc.org The efficiency of this process is directly related to the molar absorptivity of the compound at the incident wavelength.

Identification of Photochemical Transformation Products and Reaction Intermediates

The photolysis of benzyl halides can proceed through both homolytic and heterolytic cleavage of the carbon-halogen bond, leading to the formation of radical and ionic intermediates, respectively. nih.gov In the case of this compound, the primary photochemical process is expected to be the cleavage of the relatively weak carbon-bromide bond, which has a lower dissociation energy compared to carbon-chlorine and carbon-fluorine bonds. nih.gov

Upon absorption of light, the molecule is promoted to an excited state, which can then undergo homolytic cleavage to form a 2,5-dichloro-4-fluorobenzyl radical and a bromine radical. Alternatively, heterolytic cleavage would yield a 2,5-dichloro-4-fluorobenzyl cation and a bromide anion. The nature of the solvent can influence the partitioning between these two pathways.

Subsequent reactions of these intermediates can lead to a variety of transformation products. The benzyl radical can abstract a hydrogen atom from the solvent to form 2,5-dichloro-4-fluorotoluene, or it can dimerize. The benzyl cation can react with nucleophiles present in the environment, such as water, to form 2,5-dichloro-4-fluorobenzyl alcohol. Further photochemical reactions of these primary products can also occur, leading to a complex mixture of secondary products. For example, photoreactions of α-substituted p-chlorotoluenes have been shown to yield reductively dechlorinated products. rsc.org

| Intermediate Species | Potential Transformation Products | Formation Pathway |

| 2,5-Dichloro-4-fluorobenzyl radical | 2,5-Dichloro-4-fluorotoluene, Dimerized products | Homolytic C-Br bond cleavage |

| 2,5-Dichloro-4-fluorobenzyl cation | 2,5-Dichloro-4-fluorobenzyl alcohol | Heterolytic C-Br bond cleavage |

pH-Dependency of Photodecomposition Processes

The pH of the aqueous environment can significantly influence the rate and pathway of photodecomposition of organic compounds. nih.gov For halogenated aromatic compounds, pH can affect their speciation, the nature of excited states, and the reactivity of intermediates. For instance, the photolysis of chlorine has been shown to be pH-dependent, with observed loss rate constants increasing with pH during irradiation at higher wavelengths due to the higher molar absorptivity of hypochlorite. nih.gov

Biotic Degradation of Chlorinated and Fluorinated Aromatic Compounds

Microbial metabolism is a crucial pathway for the environmental remediation of many organic pollutants. The presence of both chlorine and fluorine atoms on the aromatic ring of this compound presents a significant challenge for microbial degradation due to the high stability of the carbon-halogen bonds.

Microbial Decomposition Pathways and Responsible Organisms

The biodegradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions, often involving a consortium of microorganisms. industrialmaintenanceproducts.netepa.gov Aerobic degradation typically involves the action of oxygenase enzymes that incorporate oxygen into the aromatic ring, leading to the formation of catechols which can then undergo ring cleavage. industrialmaintenanceproducts.net Anaerobic degradation often proceeds via reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. industrialmaintenanceproducts.net

For compounds with multiple halogen substituents like this compound, a stepwise degradation is likely. The higher degree of chlorination in some aromatic compounds makes them more susceptible to anaerobic biotransformation, while lower chlorinated congeners are often more readily degraded aerobically. industrialmaintenanceproducts.net Therefore, the complete mineralization of this compound may require a sequence of anaerobic and aerobic conditions. industrialmaintenanceproducts.net

Several bacterial genera, including Pseudomonas, Alcaligenes, and Aspergillus, have been implicated in the degradation of chlorinated aromatic compounds. nih.gov The degradation of fluorinated aromatic compounds has also been observed, although it is generally slower due to the high strength of the carbon-fluorine bond. mdpi.com

| Degradation Condition | General Pathway | Key Intermediates | Potential Microbial Genera |

| Aerobic | Oxidative dehalogenation and ring cleavage | Dichlorofluorocatechol | Pseudomonas, Alcaligenes |

| Anaerobic | Reductive dehalogenation | Chlorofluorobenzyl bromide, Fluorobenzyl bromide | Dehalococcoides |

Enzyme-Mediated Transformations and Detoxification Mechanisms

The initial and most challenging step in the biodegradation of halogenated aromatic compounds is the cleavage of the carbon-halogen bond, which is catalyzed by dehalogenase enzymes. nih.gov These enzymes exhibit a wide range of substrate specificities and catalytic mechanisms.

Reductive dehalogenases, found in anaerobic bacteria, are key enzymes in the process of halorespiration, where halogenated compounds serve as terminal electron acceptors. asm.org Oxidative dehalogenation, on the other hand, is often initiated by dioxygenase or monooxygenase enzymes that hydroxylate the aromatic ring, leading to the spontaneous elimination of the halogen substituent. nih.gov

In the case of this compound, the initial enzymatic attack could target the C-Cl bonds, which are generally more susceptible to both reductive and oxidative cleavage than the C-F bond. Once dehalogenation occurs, the resulting aromatic compound can be further metabolized through established pathways for aromatic hydrocarbon degradation, ultimately leading to its mineralization to carbon dioxide and water. The presence of the fluorine atom may, however, inhibit the activity of some downstream enzymes, potentially leading to the accumulation of fluorinated intermediates. researchgate.net

Theoretical Assessment of Abiotic Degradation Routes in Environmental Matrices

The environmental persistence and transformation of halogenated organic compounds are of significant concern due to their potential for toxicity and bioaccumulation. The abiotic degradation of these compounds, driven by chemical and physical processes, is a critical factor in determining their ultimate fate. This section provides a theoretical assessment of the abiotic degradation pathways for halogenated benzyl bromides, with a specific focus on the anticipated behavior of this compound based on established principles of chemical reactivity.

Hydrolytic Stability and Solvolytic Pathways

The susceptibility of a chemical to hydrolysis, a reaction with water, is a key determinant of its persistence in aqueous environments. For benzyl bromides, the primary mode of hydrolytic degradation is a nucleophilic substitution reaction where a water molecule displaces the bromide ion. This process, known as solvolysis when the solvent is the nucleophile, can proceed through different mechanisms, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.

The specific pathway is influenced by the substitution pattern on the aromatic ring. researchgate.net Electron-donating groups tend to stabilize the benzylic carbocation intermediate, favoring the SN1 mechanism. Conversely, electron-withdrawing groups destabilize the carbocation, making the concerted SN2 mechanism more likely. researchgate.net In the case of this compound, the chlorine and fluorine atoms are electron-withdrawing, which would theoretically favor an SN2-like mechanism for hydrolysis.

The rate of solvolysis is also highly dependent on the polarity of the solvent. libretexts.org Polar protic solvents, such as water and alcohols, are effective at solvating the leaving group (bromide ion) and any charged intermediates, thereby accelerating the reaction. libretexts.orgkoreascience.kr Studies on various substituted benzyl bromides have demonstrated that the rate of solvolysis increases in more polar alcohols. koreascience.kr Therefore, in aquatic environments, this compound is expected to undergo hydrolysis to form 2,5-Dichloro-4-fluorobenzyl alcohol.

The general reaction for the hydrolysis of a benzyl bromide is as follows:

Ar-CH₂Br + H₂O → Ar-CH₂OH + HBr

Where 'Ar' represents the substituted phenyl group. For this compound, the primary hydrolysis product would be 2,5-Dichloro-4-fluorobenzyl alcohol.

Table 1: Factors Influencing the Solvolysis of Benzyl Bromides

| Factor | Influence on Reaction Rate | Mechanism Favored |

| Electron-donating substituents | Increases rate | SN1 |

| Electron-withdrawing substituents | Decreases rate | SN2 |

| Solvent Polarity | Increases rate | SN1 |

| Leaving Group Ability | Better leaving group increases rate | Both SN1 and SN2 |

This table provides a generalized summary based on established principles of organic chemistry.

Oxidative Degradation Processes in Aqueous and Atmospheric Environments

Oxidative degradation is another significant abiotic pathway that can lead to the transformation of halogenated organic compounds in the environment. This process involves reactions with various oxidizing species present in aqueous and atmospheric phases.

In aqueous environments, hydroxyl radicals (•OH) are highly reactive oxidants that can initiate the degradation of a wide range of organic pollutants. These radicals can be generated through various photochemical processes. The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from the benzylic position. For this compound, both pathways are plausible, leading to the formation of hydroxylated and/or oxidized degradation products. The degradation of other chlorinated aromatic compounds, such as 2,4-dichlorophenol, has been shown to be effectively initiated by oxidizing species. researchgate.net

In the atmosphere, gas-phase reactions with hydroxyl radicals are a primary degradation mechanism for volatile and semi-volatile organic compounds. iaea.org Similar to the aqueous phase, the reaction can involve abstraction of the benzylic hydrogen atom, forming a benzyl radical. iaea.org This radical can then react further with molecular oxygen, leading to the formation of aldehydes, ketones, and other oxygenated products. The presence of halogen atoms on the aromatic ring can influence the rate of this reaction.

Photolysis, or degradation by sunlight, can also be a significant degradation pathway for halogenated aromatic compounds. nih.gov The absorption of UV-visible light can lead to the homolytic cleavage of the carbon-bromine bond, generating a benzyl radical and a bromine atom. nih.gov This initial step can trigger a cascade of further reactions.

Table 2: Potential Oxidative Degradation Pathways for this compound

| Environment | Oxidant/Process | Primary Reaction | Potential Products |

| Aqueous | Hydroxyl Radical (•OH) | Addition to aromatic ring / H-abstraction | Hydroxylated derivatives, 2,5-Dichloro-4-fluorobenzaldehyde |

| Atmospheric | Hydroxyl Radical (•OH) | H-abstraction from benzylic position | 2,5-Dichloro-4-fluorobenzyl radical, subsequent oxygenated products |

| Atmospheric/Aqueous | Photolysis (UV Light) | C-Br bond cleavage | 2,5-Dichloro-4-fluorobenzyl radical, Bromine atom |

This table presents a theoretical assessment of potential degradation pathways.

The complex interplay of these hydrolytic and oxidative processes will ultimately determine the environmental persistence and transformation of this compound. While specific experimental data for this compound is not available, the established reactivity of structurally similar halogenated benzyl bromides provides a strong basis for predicting its likely environmental fate.

Future Research Directions and Emerging Trends in Halogenated Benzyl Bromide Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of benzyl (B1604629) bromides often relies on free-radical bromination of the corresponding toluenes using reagents like N-bromosuccinimide (NBS) and a radical initiator. While effective, these methods can suffer from drawbacks such as the use of halogenated solvents and the generation of stoichiometric byproducts, which are not aligned with the principles of green chemistry.

Future research will undoubtedly prioritize the development of more sustainable and atom-economical routes to 2,5-Dichloro-4-fluorobenzyl bromide. This includes exploring catalytic methods that minimize waste and maximize efficiency. For instance, direct C-H activation and functionalization of 2,5-dichloro-4-fluorotoluene using less hazardous brominating agents could offer a more environmentally benign alternative. Another promising avenue is the use of flow chemistry, which can enable safer handling of hazardous reagents and intermediates, improve reaction control, and facilitate easier scale-up.

| Synthetic Methodology | Traditional Approach | Future Sustainable Approach |

| Brominating Agent | N-Bromosuccinimide (NBS) | Catalytic HBr/H2O2, Enzymatic bromination |

| Solvent | Carbon tetrachloride (CCl4) | Supercritical CO2, Ionic liquids, Water |

| Process | Batch processing | Continuous flow chemistry |

| Byproducts | Succinimide | Water |

Exploration of Novel Reactivity and Unprecedented Transformations of this compound

The reactivity of this compound is primarily centered around its electrophilic carbon, making it an excellent substrate for nucleophilic substitution reactions. However, the future of its chemistry lies in uncovering novel modes of reactivity that go beyond these classical transformations.

The presence of multiple halogen substituents on the aromatic ring opens the door to a variety of cross-coupling reactions. Palladium, nickel, and copper-catalyzed reactions could be employed to selectively functionalize the chloro- or fluoro-positions, although the reactivity of the benzyl bromide moiety would need to be carefully managed. The development of orthogonal protecting group strategies or one-pot, multicomponent reactions could lead to the rapid assembly of complex molecules from this relatively simple starting material. Furthermore, exploring its potential in radical-mediated reactions could unveil new carbon-carbon and carbon-heteroatom bond-forming strategies.

Advanced Materials Applications and Precise Functionalization

The unique electronic properties imparted by the chlorine and fluorine atoms make this compound an attractive building block for advanced materials. The high electronegativity of fluorine, combined with the polarizability of chlorine, can influence the photophysical and electronic characteristics of larger molecules.

Future research will likely focus on incorporating this moiety into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely functionalize surfaces and polymers with this compound could also lead to the development of materials with tailored properties, such as hydrophobicity, thermal stability, and flame retardancy. The benzyl bromide group serves as a convenient handle for grafting onto polymer backbones or attaching to inorganic surfaces.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The intersection of artificial intelligence and chemistry is set to revolutionize how we approach synthesis and discovery. For a molecule like this compound, machine learning algorithms could be trained on large datasets of reaction outcomes to predict its reactivity with a diverse range of nucleophiles and under various reaction conditions.

| Application Area | Potential Impact of AI/Machine Learning |

| Reactivity Prediction | Accurate prediction of reaction yields and selectivities. |

| Synthetic Route Design | Identification of novel and efficient multi-step syntheses. |

| Catalyst Discovery | In silico screening for optimal catalysts for new transformations. |

| Materials Science | Prediction of material properties based on molecular structure. |

In-depth Mechanistic Understanding through Advanced Time-Resolved Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The transient nature of intermediates in many organic reactions makes their study challenging.

Future research will increasingly rely on advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy and time-resolved infrared spectroscopy, to directly observe the short-lived species involved in reactions of this compound. These experimental studies, when coupled with high-level quantum mechanical calculations, can provide a detailed picture of the reaction energy surfaces, transition states, and intermediate structures. This synergistic approach will be instrumental in unraveling the intricate details of its reactivity and guiding the rational design of new chemical processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.